N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide is a complex organic compound characterized by its unique indole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide typically involves multi-step organic reactions. The initial step often includes the preparation of the indole core, followed by the introduction of the methoxyethyl group. The final step involves the formation of the acetamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Known for its use in organic synthesis and crystallography.
4,4’-Dichlorobenzophenone: Used in the production of polymers and as a chemical intermediate.
4-Methoxyphenethylamine: Studied for its psychoactive properties.
Uniqueness
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide is unique due to its dual indole structure and methoxyethyl groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C24H27N3O4 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]-2-[1-(2-methoxyethyl)indol-4-yl]oxyacetamide |
InChI |
InChI=1S/C24H27N3O4/c1-29-15-13-26-11-9-18-20(5-3-6-21(18)26)25-24(28)17-31-23-8-4-7-22-19(23)10-12-27(22)14-16-30-2/h3-12H,13-17H2,1-2H3,(H,25,28) |
InChI Key |
KYMBOKXVWYVWPX-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C1C=CC=C2OCC(=O)NC3=C4C=CN(C4=CC=C3)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.